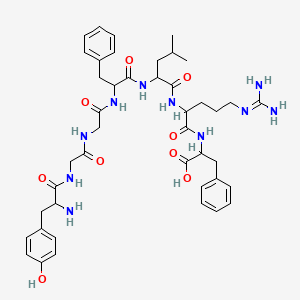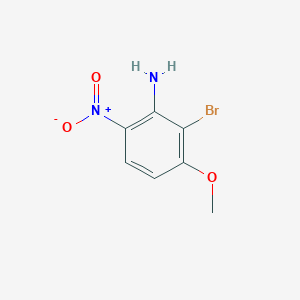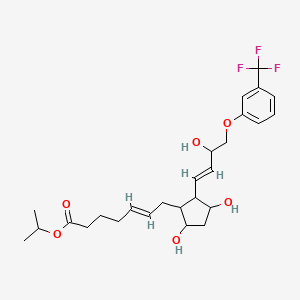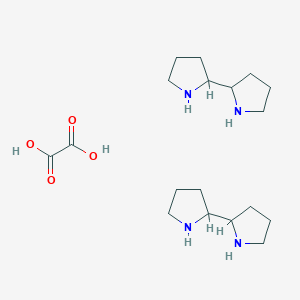
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine is a compound that combines the properties of oxalic acid and pyrrolidine derivatives. Oxalic acid is a dicarboxylic acid known for its role in various chemical processes, while pyrrolidine is a five-membered nitrogen-containing heterocycle widely used in medicinal chemistry. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-pyrrolidin-2-ylpyrrolidine typically involves the reaction of oxalic acid with pyrrolidine derivatives. One common method is the condensation reaction between oxalic acid and 2-pyrrolidin-2-ylpyrrolidine under acidic conditions. This reaction can be facilitated by using a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the efficiency of the synthesis process, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxalic acid;2-pyrrolidin-2-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various proteins and enzymes, influencing their activity and function. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, potentially exerting anticancer effects . The oxalic acid component can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with various biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with significant biological activity, used in the synthesis of various pharmaceuticals.
Prolinol: A derivative of pyrrolidine with applications in medicinal chemistry and drug development.
Uniqueness
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine stands out due to its unique combination of oxalic acid and pyrrolidine, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H34N4O4 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
oxalic acid;2-pyrrolidin-2-ylpyrrolidine |
InChI |
InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
VSBQBHKEKBYWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)





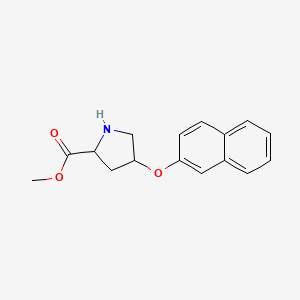
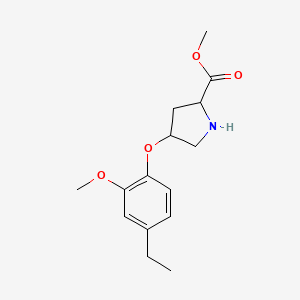
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

